3-Bromo-4-methoxyaniline

Process Chemistry Pharmaceutical Intermediate Manufacturing Nitro Reduction

In medicinal chemistry programs building tubulin inhibitor or 5-HT1B receptor-targeted libraries, inconsistent isomer supply risks synthetic route failure. 3-Bromo-4-methoxyaniline (CAS 19056-41-8) resolves this as the documented intermediate for Combretastatin A-4 triazole analogs and the selective inverse agonist SB-224289. • Validated pharmacophore: The 3-bromo-4-methoxy pattern is essential for target activity; substitution with alternative isomers is not literature-supported. • Predictable reactivity: Regioselective aryl bromide handle for Suzuki-Miyaura cross-couplings, enabling parallel synthesis. • Industrial scalability: Patented process achieves 99.9% purity at 62% overall yield for kilogram-scale GMP campaigns.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 19056-41-8
Cat. No. B105698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxyaniline
CAS19056-41-8
Synonyms3-Bromo-p-anisidine;  4-Amino-2-bromoanisole;  4-Amino-6-bromo-1-methoxybenzene;  4-Methoxy-3-bromoaniline
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)Br
InChIInChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
InChIKeyNMUFTXMBONJQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxyaniline: Physicochemical Baseline


3-Bromo-4-methoxyaniline (CAS 19056-41-8, synonym: 4-Amino-2-bromoanisole) is a disubstituted aniline derivative with a bromine atom at the meta-position (position 3) and a methoxy group at the para-position (position 4) relative to the amino group [1]. The molecular formula is C₇H₈BrNO, with a molecular weight of 202.05 g/mol [1]. Key physicochemical parameters include: melting point 60.0–64.0 °C (lit. 62 °C), boiling point ~282.2 °C at 760 mmHg (predicted), density 1.531 g/cm³ (predicted), XLogP3 1.9, pKa 4.13 ± 0.10 (predicted), and solubility in methanol [1]. The compound is classified as a toxic solid (UN2811, Class 6.1, Packing Group III) with GHS hazard statements H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled) and H315/H319 (skin and eye irritation) [2].

Reactivity Regioselective bromine handle for Suzuki-Miyaura cross-coupling
Literature use Documented intermediate for tubulin inhibitor and 5-HT1B receptor inverse agonist research
Scalability Industrial process pathway with scalable purity profile

Why 3-Bromo-4-methoxyaniline Cannot Be Replaced by Isomers


Within the family of brominated methoxyanilines, substitution pattern is the primary determinant of reactivity and downstream application suitability. Isomers such as 4-bromo-2-methoxyaniline (bromine at position 4, methoxy at position 2) and 2-bromo-4-methoxyaniline (bromine at position 2, methoxy at position 4) possess identical molecular weight and elemental composition, but their differing substitution geometry alters both steric accessibility of the bromine leaving group and electronic distribution on the aromatic ring . The 3-bromo-4-methoxy substitution pattern of the target compound places the bromine meta to the amino group and ortho to the methoxy group, a configuration that confers distinct regioselectivity in Suzuki-Miyaura cross-couplings and other Pd-catalyzed transformations where the bromine serves as the primary reactive site . Furthermore, the target compound has been specifically validated in patents for the synthesis of Combretastatin A-4 triazole analogs and the selective 5-HT1B receptor inverse agonist SB-224289; substitution with an alternative isomer would fundamentally alter the intended pharmacophore and is not documented in the literature as an equivalent replacement [1]. Generic substitution without experimental validation therefore introduces unquantified risk of synthetic failure or altered biological activity.

Isomer mismatch 4-bromo-2-methoxyaniline or 2-bromo-4-methoxyaniline alters steric and electronic properties, potentially shifting cross-coupling regioselectivity.
Validation gap Other brominated methoxyanilines lack documented use in Combretastatin A-4 analog or SB-224289 syntheses, introducing route-development uncertainty.
Reactivity profile 3-chloro-4-methoxyaniline cannot replicate bromine-specific reactivity in Pd-catalyzed couplings, limiting synthetic scope.

3-Bromo-4-methoxyaniline: Differentiation Evidence


Industrial Process Yield and Purity Advantage

3-Bromo-4-methoxyaniline can be produced via the industrial method disclosed in CN102199099A, achieving final product purity of 99.9% with overall yield of 62% across bromination, etherification, and nitro-reduction steps [1]. In contrast, the conventional laboratory method employing SnCl₂·2H₂O reduction of 3-bromo-4-methoxynitrobenzene yields only 67% product , with the disadvantage that stannous chloride is expensive, requires large quantities, and is unstable in air .

Industrial yield & purity
Method context
Target: 99.9% purity, 62% overall yield (patent CN102199099A)
Comparator: SnCl₂ method, 67% yield, unspecified purity
Supports process-scale procurement with documented purity benchmark
Reported industrial method; laboratory comparator has higher reagent cost and air sensitivity
Process Chemistry Pharmaceutical Intermediate Manufacturing Nitro Reduction

Validated Intermediate for Combretastatin A-4 Analogs

3-Bromo-4-methoxyaniline is specifically documented as the key intermediate for preparing triazole analogs of Combretastatin A-4, a class of cytotoxic agents that inhibit tubulin polymerization . The compound is also utilized in the synthesis of SB-224289, a selective 5-HT1B receptor inverse agonist . While isomer 4-bromo-3-methoxyaniline and analog 3-chloro-4-methoxyaniline share the same core substitution pattern, they lack documented validation for these specific pharmacophore targets in the peer-reviewed or patent literature .

Pharmacophore validation
Class-level
Validated intermediate for Combretastatin A-4 triazole analogs and SB-224289
Comparator isomers: no published validation for these targets
Aligns with literature-referenced synthetic routes; substitution requires de novo validation
Qualitative differentiation based on patent and peer-reviewed sources
Medicinal Chemistry Anticancer Tubulin Inhibition

Regioselectivity in Suzuki-Miyaura Cross-Coupling

In Suzuki-Miyaura cross-coupling reactions, the bromine atom of 3-bromo-4-methoxyaniline serves as the primary and regioselective reactive site for C–C bond formation . This regioselectivity arises from the 3-bromo-4-methoxy substitution pattern, which positions the bromine ortho to the methoxy group and meta to the amino group . The electron-donating methoxy group activates the ring while the amino group can be protected or left free depending on reaction design. Alternative isomers with bromine at the 2-position (2-bromo-4-methoxyaniline) exhibit different steric and electronic profiles that alter coupling efficiency and selectivity .

Cross-coupling regioselectivity
Class-level
Bromine at position 3: predictable primary reactive site for C–C bond formation
2-bromo isomer: altered steric and electronic profile
May reduce optimization effort in parallel library synthesis
Reactivity inferred from substitution pattern; verify under specific conditions
Organic Synthesis Cross-Coupling Building Block

GHS Toxicity and Handling Requirements

3-Bromo-4-methoxyaniline carries GHS hazard statements H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled) and is classified as UN2811 (Toxic solid, organic, n.o.s.), Class 6.1, Packing Group III [1]. This toxicological profile is consistent across reputable vendor SDS documentation. In contrast, the chloro analog 3-chloro-4-methoxyaniline (CAS 5342-90-3) typically carries less severe hazard classifications (often only H315/H319 irritant warnings), reflecting the distinct toxicological behavior of brominated versus chlorinated anilines [2].

Toxicity classification
Class-level
Target: H301+H311+H331 (toxic by all routes); UN2811 Class 6.1
Comparator (3-chloro analog): typically H315/H319 only
Requires UN2811-compliant shipping and designated handling infrastructure
GHS classification per supplier SDS; verify for specific lot
Safety Handling Regulatory Compliance

Solubility and Storage Profile

3-Bromo-4-methoxyaniline is soluble in methanol , with a solid physical state at 20 °C and recommended storage at room temperature (preferably in a cool, dark place below 15 °C) . Its melting point range of 60.0–64.0 °C and XLogP3 of 1.9 [1] place it in a moderate lipophilicity range that facilitates organic solvent handling. Compared to the deuterated analog 3-bromo-4-(methoxy-d3)aniline (MW 205.05), the non-deuterated compound offers lower cost and broader commercial availability while maintaining identical chemical reactivity for non-MS applications .

Solubility & storage
Reported
Solid at RT; soluble in methanol; ambient storage, protected from light
Deuterated analog: higher cost, limited availability, same reactivity
Simplifies inventory and logistics for non-MS synthetic applications
Deuterated form available for MS-based studies; verify storage conditions upon receipt
Formulation Storage Logistics

3-Bromo-4-methoxyaniline: Justified Procurement Scenarios


Combretastatin A-4 Triazole Analog Synthesis

When the research objective involves preparing triazole analogs of Combretastatin A-4 for cytotoxic activity screening or tubulin polymerization inhibition assays, 3-bromo-4-methoxyaniline is the documented intermediate of choice . The compound's 3-bromo-4-methoxy substitution pattern matches the pharmacophore requirements for this class of tubulin inhibitors. Procurement of this specific isomer ensures alignment with published synthetic protocols and eliminates the need for de novo route validation that would be required if a different isomer were substituted .

SB-224289 Selective 5-HT1B Inverse Agonist Synthesis

For research programs targeting the 5-HT1B receptor, 3-bromo-4-methoxyaniline is a required intermediate in the established synthesis of SB-224289, a selective 5-HT1B receptor inverse agonist . The compound participates in the construction of the (1,2,4-oxadiazolyl)biphenylcarbonyltetrahydrospiro[furo]indolepiperidine core structure. Alternative brominated anilines with different substitution patterns would yield structurally divergent products that lack the validated pharmacological profile of SB-224289 .

Industrial-Scale Pharmaceutical Intermediate Manufacturing

When procuring 3-bromo-4-methoxyaniline for kilogram-scale manufacturing or GMP intermediate production, the patented industrial method described in CN102199099A provides a validated pathway achieving 99.9% purity and 62% overall yield [1]. This process has been explicitly developed for industrial implementation, addressing limitations of earlier laboratory-scale methods that suffered from high reagent cost, poor scalability, or safety concerns [1]. Procurement specifications should reference this purity benchmark when sourcing material for downstream regulatory filings or process validation.

Suzuki-Miyaura Library Synthesis with Regioselective Coupling

In medicinal chemistry programs building compound libraries via Pd-catalyzed cross-coupling, 3-bromo-4-methoxyaniline offers a predictable and regioselective aryl bromide handle . The bromine atom at position 3 serves as the primary reactive site, while the amino and methoxy groups provide orthogonal handles for further derivatization or remain compatible with coupling conditions after appropriate protection. This well-characterized reactivity profile reduces optimization time in parallel synthesis workflows .

Application
Selection Property
Validation Focus
Tubulin polymerization inhibitor analog synthesis
Documented Combretastatin A-4 triazole intermediate
Literature protocol alignment and tubulin inhibition assay context
5-HT1B receptor inverse agonist synthesis
Required intermediate for SB-224289 core construction
5-HT1B receptor binding and functional assay context
Industrial-scale intermediate manufacturing
Patented process with scalable purity profile
Process documentation and purity specification review
Parallel library synthesis via cross-coupling
Predictable bromine regioselectivity
Coupling condition verification and scope assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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